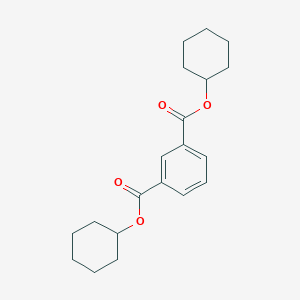

Dicyclohexyl benzene-1,3-dicarboxylate

Description

Dicyclohexyl benzene-1,3-dicarboxylate is an ester derivative of benzene-1,3-dicarboxylic acid (isophthalic acid), where the two carboxylic acid groups are substituted with cyclohexyl ester groups. This compound belongs to the class of phthalate analogs, which are widely used as plasticizers, solvents, and intermediates in organic synthesis. Unlike its ortho-substituted counterpart, dicyclohexyl phthalate (benzene-1,2-dicarboxylate), the meta-substitution in benzene-1,3-dicarboxylate introduces distinct steric and electronic effects, influencing its physical and chemical properties .

The cyclohexyl substituents enhance hydrophobicity and thermal stability compared to linear alkyl esters, making it suitable for high-temperature applications. However, its synthesis and commercial availability are less documented than ortho-phthalates, reflecting niche applications in specialized polymers or coatings.

Properties

CAS No. |

18699-42-8 |

|---|---|

Molecular Formula |

C20H26O4 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

dicyclohexyl benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C20H26O4/c21-19(23-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(22)24-18-12-5-2-6-13-18/h7-9,14,17-18H,1-6,10-13H2 |

InChI Key |

BHKQNOFDIBYEPH-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCCC3 |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCCC3 |

Synonyms |

1,3-Benzenedicarboxylic acid, dicyclohexyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzene-1,3-Dicarboxylate Esters

Key structural analogs include esters with varying alkyl/aryl groups or functional modifications:

Key Observations:

- Substituent Effects: Cyclohexyl and octyl esters exhibit higher molecular weights and hydrophobicity than methyl or phenyl analogs, enhancing compatibility with hydrophobic matrices like PVC .

- Volatility: Linear alkyl esters (e.g., dimethyl) show higher volatility, limiting their use in high-temperature applications compared to cyclic or branched esters .

- Functional Modifications: Derivatives like Fujikinetin (diphenyl 2-hydroxybenzene-1,3-dicarboxylate) introduce hydroxyl groups, enabling hydrogen bonding and altering solubility profiles .

Ortho vs. Meta Substitution

Comparing this compound with its ortho isomer (dicyclohexyl phthalate, CAS 84-61-7):

However, the ortho isomer’s established industrial use overshadows the meta variant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.